Cas no 1177321-77-5 (2-(2,5-Dichlorophenyl)indoline Hydrochloride)

2-(2,5-Dichlorophenyl)indoline Hydrochloride is a chlorinated indoline derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the dichlorophenyl moiety and indoline core, make it a valuable intermediate for synthesizing biologically active compounds. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage. This compound may serve as a precursor in the development of receptor-targeted molecules due to its rigid aromatic framework and halogen substituents, which can influence binding affinity. Its purity and well-defined chemical properties ensure reproducibility in experimental settings, supporting its use in method development and mechanistic studies.
2-(2,5-Dichlorophenyl)indoline Hydrochloride structure
1177321-77-5 structure
Product Name:2-(2,5-Dichlorophenyl)indoline Hydrochloride
CAS No:1177321-77-5
MF:C14H12Cl3N
MW:300.610780715942
CID:5055266
Update Time:2025-11-01

2-(2,5-Dichlorophenyl)indoline Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(2,5-Dichlorophenyl)indoline, HCl
    • H8701
    • 2-(2,5-dichlorophenyl)indoline hydrochloride
    • 2-(2,5-Dichlorophenyl)-2,3-dihydro-1H-indole (HCl)
    • 2-(2,5-dichlorophenyl)-2,3-dihydro-1H-indole;hydrochloride
    • 2-(2,5-Dichlorophenyl)indoline Hydrochloride
    • Inchi: 1S/C14H11Cl2N.ClH/c15-10-5-6-12(16)11(8-10)14-7-9-3-1-2-4-13(9)17-14;/h1-6,8,14,17H,7H2;1H
    • InChI Key: FKFRWWOEBKYWOY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C1CC2C=CC=CC=2N1)Cl.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 271
  • Topological Polar Surface Area: 12

2-(2,5-Dichlorophenyl)indoline Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B420050-50mg
2-(2,5-Dichlorophenyl)indoline Hydrochloride
1177321-77-5
50mg
$ 50.00 2022-06-07
TRC
B420050-100mg
2-(2,5-Dichlorophenyl)indoline Hydrochloride
1177321-77-5
100mg
$ 95.00 2022-06-07
TRC
B420050-500mg
2-(2,5-Dichlorophenyl)indoline Hydrochloride
1177321-77-5
500mg
$ 320.00 2022-06-07

Additional information on 2-(2,5-Dichlorophenyl)indoline Hydrochloride

Introduction to 2-(2,5-Dichlorophenyl)indoline Hydrochloride (CAS No. 1177321-77-5)

2-(2,5-Dichlorophenyl)indoline Hydrochloride, with the CAS number 1177321-77-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a hydrochloride salt of an indoline derivative, characterized by its unique structural features and potential therapeutic applications. The compound's molecular formula is C14H10Cl2N·HCl, and it has a molecular weight of approximately 303.14 g/mol.

The core structure of 2-(2,5-Dichlorophenyl)indoline Hydrochloride consists of an indoline ring system substituted with a 2,5-dichlorophenyl group. The presence of the dichlorophenyl substituent imparts specific chemical and biological properties to the molecule, making it a valuable candidate for various research and development activities. The hydrochloride salt form enhances its solubility and stability, which are crucial factors for its use in pharmaceutical formulations.

In recent years, 2-(2,5-Dichlorophenyl)indoline Hydrochloride has been extensively studied for its potential as a therapeutic agent. One of the key areas of interest is its activity as a serotonin receptor modulator. Serotonin receptors play a critical role in various physiological processes, including mood regulation, sleep, and appetite. Research has shown that 2-(2,5-Dichlorophenyl)indoline Hydrochloride exhibits selective binding to specific serotonin receptor subtypes, particularly the 5-HT2C receptor. This selective binding property makes it a promising candidate for the treatment of neuropsychiatric disorders such as depression and anxiety.

Beyond its potential in neuropsychiatric disorders, 2-(2,5-Dichlorophenyl)indoline Hydrochloride has also been investigated for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular diseases and autoimmune disorders. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, suggesting its potential as an anti-inflammatory agent.

The pharmacokinetic properties of 2-(2,5-Dichlorophenyl)indoline Hydrochloride have also been studied to understand its behavior in biological systems. Research indicates that it has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for its development as an oral medication. Additionally, the compound has shown low toxicity in preclinical studies, further supporting its safety profile.

Clinical trials are currently underway to evaluate the efficacy and safety of 2-(2,5-Dichlorophenyl)indoline Hydrochloride in human subjects. Early results from phase I trials have been promising, with the compound demonstrating good tolerability and pharmacodynamic effects consistent with its mechanism of action. These findings have paved the way for more advanced clinical trials to explore its therapeutic potential in larger patient populations.

In addition to its therapeutic applications, 2-(2,5-Dichlorophenyl)indoline Hydrochloride is also used as a research tool in academic and industrial laboratories. Its unique chemical structure and biological activity make it an important compound for studying serotonin receptor function and developing new drug candidates. Researchers are continuously exploring novel derivatives of this compound to enhance its therapeutic properties and expand its applications.

The synthesis of 2-(2,5-Dichlorophenyl)indoline Hydrochloride involves several well-established chemical reactions. The process typically begins with the formation of the indoline ring system through a cyclization reaction followed by substitution with the 2,5-dichlorophenyl group. The final step involves the formation of the hydrochloride salt to improve solubility and stability. Advances in synthetic chemistry have made it possible to produce this compound on a large scale with high purity and yield.

In conclusion, 2-(2,5-Dichlorophenyl)indoline Hydrochloride (CAS No. 1177321-77-5) is a versatile compound with significant potential in both research and therapeutic applications. Its unique chemical structure and biological activity make it an important molecule for further investigation in medicinal chemistry and pharmaceutical development. As research continues to advance our understanding of this compound, it holds promise for addressing unmet medical needs in various therapeutic areas.

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